molecular formula C13H11N3O2 B2867805 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1272150-49-8

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B2867805
CAS No.: 1272150-49-8
M. Wt: 241.25
InChI Key: NWICHUODPNECHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a heterocyclic compound that features a furan ring, an oxadiazole ring, and an aniline moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the furan and oxadiazole rings imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the furan and aniline groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. The furan ring can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, the scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under suitable conditions.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The aniline moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is unique due to the combination of the furan, oxadiazole, and aniline moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-10-5-2-1-4-9(10)8-12-15-13(16-18-12)11-6-3-7-17-11/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWICHUODPNECHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.